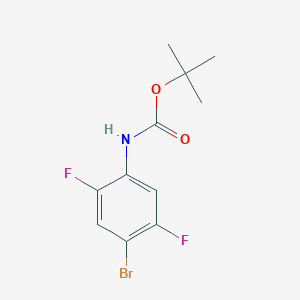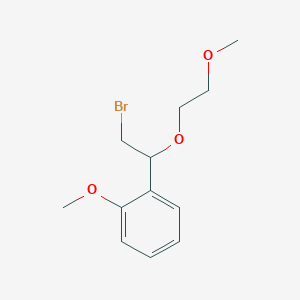![molecular formula C7H14N2 B15302371 4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
4-Azaspiro[2.5]octan-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azaspiro[25]octan-6-amine is a chemical compound with the molecular formula C7H14N2 It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[2.5]octan-6-amine typically involves the annulation of smaller ring systems. One common method includes the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process can be achieved through conventional chemical transformations, often employing readily available starting materials .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthetic routes that minimize the need for chromatographic purification are preferred to ensure cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Azaspiro[2.5]octan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The nitrogen atom in the spirocyclic ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
4-Azaspiro[2.5]octan-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Azaspiro[2.5]octan-6-amine involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Azaspiro[3.4]octane: Another spirocyclic compound with similar structural features but different ring sizes.
4-Methyl-4-azaspiro[2.5]octan-7-amine: A methylated derivative with distinct chemical properties.
Uniqueness: 4-Azaspiro[2.5]octan-6-amine is unique due to its specific ring size and the position of the nitrogen atom, which confer distinct reactivity and interaction profiles compared to other spirocyclic amines .
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
4-azaspiro[2.5]octan-6-amine |
InChI |
InChI=1S/C7H14N2/c8-6-1-2-7(3-4-7)9-5-6/h6,9H,1-5,8H2 |
Clé InChI |
XOLZTISKOIPIBR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2)NCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


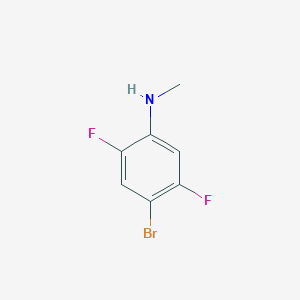
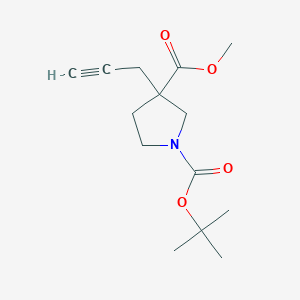
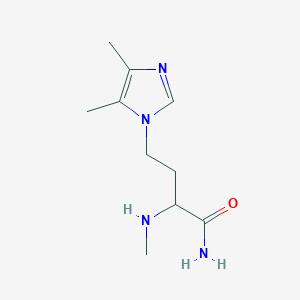
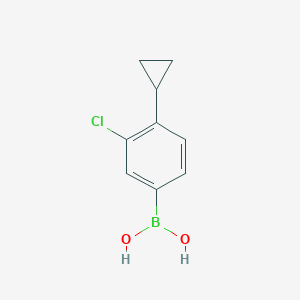
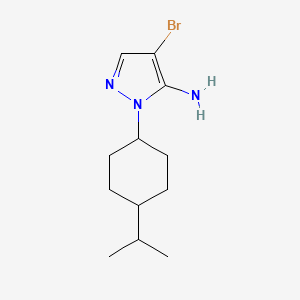
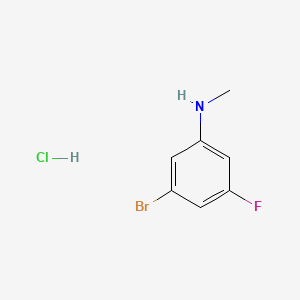
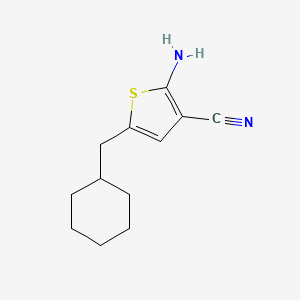
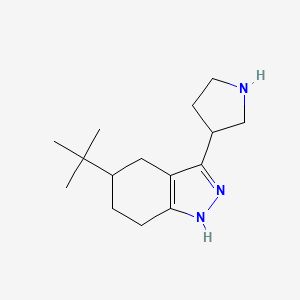
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)

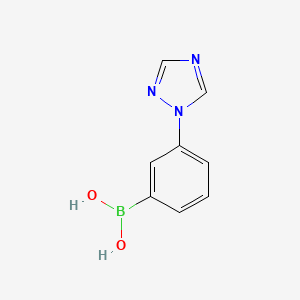
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)
